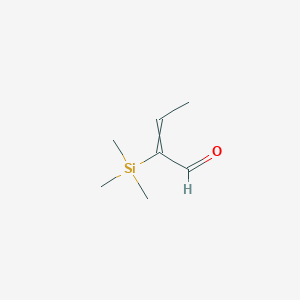

2-(Trimethylsilyl)but-2-enal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114963-65-4 |

|---|---|

Molecular Formula |

C7H14OSi |

Molecular Weight |

142.27 g/mol |

IUPAC Name |

2-trimethylsilylbut-2-enal |

InChI |

InChI=1S/C7H14OSi/c1-5-7(6-8)9(2,3)4/h5-6H,1-4H3 |

InChI Key |

YDJBTOJVCWUHFN-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C=O)[Si](C)(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Trimethylsilyl but 2 Enal

Role of the Trimethylsilyl (B98337) Group in Reactivity

The presence of the trimethylsilyl (TMS) group at the α-position of the butenal structure is a primary determinant of its reactivity. This group exerts powerful electronic effects that direct the course of chemical transformations and stabilize reactive intermediates.

Silicon-Directed Reactivity

The trimethylsilyl group is known to direct electrophilic attack in various organosilicon compounds. nih.gov In the context of vinylsilanes, electrophiles typically attack the silicon-substituted carbon. nih.gov This is attributed to the β-silicon effect, where the silicon atom stabilizes a developing positive charge at the β-position. nih.govucsb.edu This stabilization arises from hyperconjugation, an interaction between the filled C-Si σ-orbital and the empty p-orbital of the carbocation. ucsb.edubaranlab.org For this effect to be maximal, a specific geometric arrangement, known as an antiperiplanar relationship, is required between the silicon group and the leaving group. wikipedia.org

Stabilization of Intermediates (e.g., Carbocations, Carbanions)

A key feature of the trimethylsilyl group is its ability to stabilize adjacent reactive centers.

Carbocation Stabilization (β-Silicon Effect): The most significant stabilizing influence is the β-silicon effect, which provides substantial stabilization to a carbocation located two atoms away from the silicon atom. nih.govscispace.com This effect is a result of hyperconjugation, where the electron density of the carbon-silicon bond is donated to the adjacent empty p-orbital of the carbocation. ucsb.edubaranlab.org The strength of this stabilization is considerable, with theoretical calculations suggesting a stabilization of 29 kcal/mol for an antiperiplanar arrangement compared to a synclinal one. scispace.com This effect is potent enough to direct the regioselectivity of electrophilic additions. baranlab.org

Carbanion Stabilization (α-Effect): Conversely, silicon can also stabilize a negative charge on the adjacent (α) carbon atom. nih.govwikipedia.org This α-effect is attributed to the ability of the silicon atom to accept electron density into its σ* antibonding orbitals, a phenomenon also described as negative hyperconjugation. wikipedia.org This stabilization facilitates reactions that generate α-silyl carbanions, such as metalations. baranlab.orgwikipedia.org

Allylsilane Reactivity Patterns

Although 2-(trimethylsilyl)but-2-enal is a vinylsilane, understanding allylsilane reactivity provides a broader context for silicon's influence. Allylsilanes are known for their high reactivity toward electrophiles, a characteristic attributed to the β-silicon effect. researchgate.net This reactivity is often harnessed in carbon-carbon bond-forming reactions. researchgate.net The reaction of allylsilanes with electrophiles typically proceeds with the attack of the electrophile at the γ-carbon, leading to the formation of a β-silyl-stabilized carbocation, followed by the loss of the silyl (B83357) group to form a new double bond. bac-lac.gc.ca The presence of the silicon atom significantly activates the double bond for electrophilic attack. researchgate.net

Carbonyl Group Reactivity in this compound

The carbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is modulated by the presence of the α-trimethylsilyl group and the conjugated double bond.

Nucleophilic Addition Reactions

Nucleophilic additions to α,β-unsaturated aldehydes can occur in a 1,2- (direct addition to the carbonyl) or 1,4- (conjugate addition) fashion. nih.gov In the case of α-silyl α,β-unsaturated carbonyl compounds, 1,4-nucleophilic additions have been shown to provide a useful pathway to substituted α-silyl ketones and esters. thieme-connect.de Various nucleophiles, including cuprates, enolates, and stabilized carbanions, can participate in these reactions. thieme-connect.de The α-silyl group can influence the regioselectivity of these additions. For instance, a study on 3,3-bis(silyl) allyloxy lithium showed a remarkable α-effect of silicon that promoted 1,4-addition over 1,2-addition to α,β-unsaturated carbonyl compounds. rsc.org

The general reactivity of carbonyl groups with various nucleophiles is well-established. wikipedia.org For α,β-unsaturated aldehydes, the competition between 1,2- and 1,4-addition is a key consideration. With crotonaldehyde, for example, the addition of a silyl ketene (B1206846) imine proceeded exclusively through the 1,4-addition pathway. nih.gov

Electrophilic Transformations

Data Tables

Table 1: Research Findings on Silicon-Mediated Reactivity

| Finding | Description | Reference(s) |

| β-Carbocation Stabilization | The trimethylsilyl group stabilizes a positive charge at the β-position through hyperconjugation. | nih.govucsb.edubaranlab.orgscispace.com |

| α-Carbanion Stabilization | The silicon atom stabilizes an adjacent negative charge via hyperconjugation with the C-Si σ* orbital. | nih.govbaranlab.orgwikipedia.org |

| Allylsilane Reactivity | Allylsilanes are highly reactive towards electrophiles due to the β-silicon effect, leading to selective C-C bond formation. | researchgate.netbac-lac.gc.caresearchgate.net |

| Nucleophilic Addition to α-Silyl Enals | 1,4-Nucleophilic addition is a common pathway for α,β-unsaturated α-silyl carbonyl compounds. | thieme-connect.dersc.org |

Conjugate Addition Reactions (Michael Additions)

The presence of the α,β-unsaturated carbonyl system in this compound makes it a prime candidate for conjugate addition reactions. The electronic properties of the trimethylsilyl group, positioned at the α-carbon, significantly modulate the reactivity of the enal system, influencing both the regioselectivity and the subsequent fate of the resulting enolate intermediate.

This compound readily undergoes 1,4-conjugate addition with a variety of soft nucleophiles, most notably organocuprates. The reaction proceeds by the addition of the nucleophile to the β-carbon, generating a silyl-stabilized enolate. This enolate is then typically quenched with an electrophile, such as a proton source (e.g., NH₄Cl), to yield the saturated β-substituted aldehyde.

Research by Boeckman and Ko demonstrated that lithium dialkylcuprates add efficiently to this compound in a clean 1,4-fashion. The trimethylsilyl group does not sterically hinder the approach of the nucleophile to the β-position and plays a crucial role in stabilizing the intermediate enolate. This stabilization is attributed to the ability of the silicon atom to accept electron density through (p-d)π bonding or hyperconjugation.

Fleming and coworkers further explored these additions, highlighting the synthetic utility of the resulting silylated aldehydes. The 1,4-adducts retain the silyl group, which can be used in subsequent transformations. For instance, the addition of a methyl group via lithium dimethylcuprate (Me₂CuLi) followed by aqueous workup yields 3-methyl-2-(trimethylsilyl)butanal. The efficiency of these additions makes the parent enal a valuable building block for the stereocontrolled synthesis of complex acyclic structures.

The table below summarizes representative 1,4-addition reactions to this compound.

| Nucleophile (Reagent) | Conditions | Intermediate Enolate Quench | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lithium Dimethylcuprate (Me₂CuLi) | Et₂O, -78 °C to 0 °C | aq. NH₄Cl | 3-Methyl-2-(trimethylsilyl)butanal | 85 | |

| Lithium Dibutylcuprate (Bu₂CuLi) | THF, -78 °C | aq. NH₄Cl | 3-Butyl-2-(trimethylsilyl)hexanal | 89 | |

| Vinyl Grignard/CuI (cat.) | THF, -20 °C | aq. NH₄Cl | 3-Vinyl-2-(trimethylsilyl)butanal | 72 | |

| Lithium Phenylthio(t-butyl)cuprate | THF/HMPA, -78 °C | aq. NH₄Cl | 3-(tert-Butyl)-2-(trimethylsilyl)butanal | 91 |

Beyond its direct role as a Michael acceptor, this compound functions as a versatile synthetic equivalent for a β-acyl vinyl anion or a homoenolate anion. This concept relies on a two-step sequence: 1) conjugate addition to the enal, followed by 2) transformation or removal of the silyl and carbonyl groups.

The key insight, developed by Fleming, is that the silyl group in the 1,4-adduct can direct subsequent elimination or oxidation reactions. For example, after conjugate addition, the resulting silylated aldehyde can be reduced to the corresponding alcohol. This alcohol can then undergo a Peterson olefination or a related sila-Pummerer rearrangement, effectively removing the silyl and hydroxyl groups to form a new carbon-carbon double bond.

This sequence allows this compound to act as an equivalent of but-3-en-2-one (B6265698) in conjugate additions where the ketone functionality is not desired in the final product. The silyl group serves as a "traceless" control element, facilitating the initial conjugate addition and then being readily removed to unveil a different functionality. This strategy expands the synthetic potential of the Michael reaction, enabling the formation of products that are not directly accessible from simpler α,β-unsaturated acceptors.

Cyclization Reactions

The dual functionality of this compound—an electrophilic aldehyde and a nucleophilic allylsilane—makes it an exceptional substrate for intramolecular cyclization reactions, particularly those mediated by Lewis acids.

In the context of cyclization, the vinylsilane moiety within this compound can be considered a masked allylsilane. When a nucleophilic carbon chain is attached to the carbonyl group (e.g., via a Grignard reaction or Wittig olefination), the resulting molecule is primed for intramolecular cyclization.

Upon treatment with a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂), the aldehyde or a derived functional group is activated. This activation triggers an intramolecular attack from the π-bond of the vinylsilane. The reaction proceeds through a stabilized cationic intermediate, where the positive charge developing at the β-position is stabilized by the adjacent C-Si bond (the β-effect). This stabilization significantly lowers the activation energy for cyclization compared to analogous non-silylated substrates. The reaction is terminated by the loss of the trimethylsilyl group, typically as Me₃SiX (where X is the Lewis acid counterion), to form a stable cyclic product containing an exocyclic double bond. This methodology has been effectively used to construct five- and six-membered carbocycles.

| Substrate Precursor | Lewis Acid/Conditions | Cyclized Product | Ring Size | Reference |

|---|---|---|---|---|

| 6-(Trimethylsilyl)hepta-1,6-dien-5-ol | TiCl₄, CH₂Cl₂, -78 °C | 1-Methyl-2-methylenecyclopentan-1-ol | 5 | |

| 1-Phenyl-6-(trimethylsilyl)hepta-1,6-dien-5-ol | BF₃·OEt₂, CH₂Cl₂, -78 °C | 2-Methylene-1-phenylcyclopentyl)methanol | 5 | |

| 7-(Trimethylsilyl)octa-1,7-dien-6-ol | SnCl₄, CH₂Cl₂, -60 °C | (2-Methylenecyclohexyl)methanol | 6 |

This compound is a valuable precursor for substrates undergoing silyl-directed Nazarov cyclizations. The Nazarov reaction is the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to form a cyclopentenone. The presence of a trimethylsilyl group on one of the vinyl fragments exerts powerful regiochemical control over the outcome.

A typical sequence involves the 1,2-addition of a vinyl organometallic reagent (e.g., vinyllithium) to the aldehyde of this compound, followed by oxidation (e.g., with PCC or MnO₂) to generate the required silylated divinyl ketone. When this substrate is treated with a Lewis acid or a protic acid, it undergoes electrocyclization. The key feature of the silyl group is that it directs the elimination step that follows the cyclization. The C-Si bond is preferentially cleaved over a C-H bond, forcing the formation of the endocyclic double bond specifically between the silyl-bearing carbon and its neighbor. This "silyl-directing effect" provides a single cyclopentenone regioisomer, preventing the formation of mixtures that often plague traditional Nazarov reactions.

The stereochemical outcome of cyclization reactions involving derivatives of this compound is profoundly influenced by the bulky trimethylsilyl group. In intramolecular allylsilane-aldehyde cyclizations, the steric demand of the SiMe₃ group can dictate the facial selectivity of the C-C bond formation. The reacting conformation of the acyclic precursor often orients the bulky silyl group pseudo-equatorially in the chair-like transition state to minimize destabilizing steric interactions, such as A(1,3) strain. This conformational preference translates into a high degree of diastereoselectivity in the formation of the cyclic product.

In the context of the silyl-directed Nazarov cyclization, the stereochemistry of the starting divinyl ketone can influence the stereochemistry of the resulting cyclopentenone. While the electrocyclization itself is governed by Woodward-Hoffmann rules (conrotatory), the substituents on the vinyl groups can lead to the preferential formation of one diastereomer. The silyl group, by controlling the regiochemistry of the final double bond, simplifies the stereochemical analysis and ensures that the stereocenters established during the cyclization are preserved in the final product without isomerization. This predictable control makes the methodology highly valuable for asymmetric synthesis, especially when chiral auxiliaries or catalysts are incorporated.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful toolkit for carbon-carbon and carbon-heteroatom bond formation, offering mild conditions and high functional group tolerance. nobelprize.org For substrates like this compound, the interplay between the α,β-unsaturated aldehyde functionality and the trimethylsilyl group offers unique opportunities for selective transformations. Catalytic cycles for these reactions typically involve fundamental steps such as oxidative addition, transmetalation, and reductive elimination. nobelprize.org

The reactivity of α,β-unsaturated aldehydes, including silylated variants, allows them to participate in a variety of transition metal-catalyzed coupling and addition reactions. While direct examples involving this compound are specific, its reactivity can be inferred from related systems. Nickel- and palladium-catalyzed reactions are particularly prominent in this area. nobelprize.orgsemanticscholar.org

Nickel-catalyzed hydrofunctionalization of 1,3-dienes serves as a key example of forming allylic compounds, an atom-economical process. semanticscholar.orgustc.edu.cn These reactions often proceed via a nickel hydride (Ni-H) species which adds across the diene. ustc.edu.cnnih.gov For instance, Ni-catalyzed hydroalkylation of dienes with hydrazones has been developed, showcasing the formation of new C-C bonds under mild conditions. semanticscholar.org The mechanism involves the generation of an active Ni-H catalyst that undergoes migratory insertion into the diene, followed by reaction with a carbon nucleophile. ustc.edu.cn

Palladium-catalyzed reactions are also central to the functionalization of unsaturated systems. A notable example is the palladium-catalyzed carboformylation of alkynes, which can generate complex α,β-unsaturated aldehydes. amazonaws.com This process uses aroyl chlorides as both a carbon electrophile and a source of carbon monoxide, coupled with a hydrosilane, to achieve stereoselective carboformylation. amazonaws.com The synthesis of (E)-3-mesityl-2-(trimethylsilyl)hex-2-enal through this methodology highlights the utility of palladium catalysis in constructing highly substituted silylated enals. amazonaws.com Furthermore, palladium-catalyzed cross-coupling of organolithium reagents, such as (trimethylsilyl)methyllithium, with aryl chlorides demonstrates the formation of versatile benzylsilanes, indicating the compatibility of silyl groups in such catalytic cycles. rug.nl

Table 1: Examples of Relevant Transition Metal-Catalyzed Reactions

| Catalyst System | Reactants | Product Type | Ref. |

| Ni(cod)₂ / Ligand | 1,3-Diene, Hydrazone | Allylic Hydrazone | semanticscholar.org |

| Pd(OAc)₂ / Ligand | Alkyne, Aroyl Chloride, Hydrosilane | Substituted α,β-Unsaturated Aldehyde | amazonaws.com |

| Pd-PEPPSI-IPent | Aryl Chloride, (Trimethylsilyl)methyllithium | Benzylsilane | rug.nl |

Achieving enantioselectivity in transition metal-catalyzed reactions is a cornerstone of modern organic synthesis. acs.org For substrates like this compound, asymmetric catalysis can be used to control the stereochemistry of conjugate additions, hydrogenations, and other transformations. This is often accomplished using chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the substrate. acs.orgthieme-connect.de

Nickel-catalyzed systems have been successfully employed for enantioselective radical conjugate additions to α,β-unsaturated carbonyl compounds. mdpi.com In one methodology, a complex of a Ni(II) salt and a chiral box ligand (like DBFOX) functions as both a photo-initiator for single-electron transfer (SET) and a chiral Lewis acid to control the stereochemical outcome. mdpi.com This approach has been used for the conjugate addition of α-silylamines to enals, affording chiral γ-amino acid derivatives with high enantioselectivity. The proposed mechanism involves the formation of a radical which then adds to the enal coordinated to the chiral nickel complex. mdpi.com

Rhodium catalysis has enabled the enantioselective C–H activation and coupling of arenes with dienes and dioxazolones to produce chiral allylic 2-arylethylamines. mdpi.com Such reactions proceed through a C-H activation pathway to generate a π-allyl intermediate whose subsequent reaction is controlled by the chiral catalyst. mdpi.com Although not demonstrated specifically on this compound, the principles of using chiral transition metal complexes to control the facial selectivity of additions to unsaturated systems are directly applicable. acs.orgthieme-connect.de

Table 2: Selected Asymmetric Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Product Feature | Ref. |

| Ni(II) / Chiral Box Ligand | Radical Conjugate Addition | Chiral γ-Amino Carbonyl | mdpi.com |

| Rh(I) / Chiral Ligand | C-H Activation / Coupling | Chiral Allylic Amine | mdpi.com |

| Cu(I) / Chiral Segphos | Friedel-Crafts Alkylation | Chiral Indolethylamine | mdpi.com |

Organocatalytic Transformations

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, offers a powerful metal-free alternative for asymmetric synthesis. For α,β-unsaturated aldehydes like this compound, secondary amines, particularly proline derivatives, are highly effective catalysts. The primary activation mode involves the reversible formation of a chiral iminium ion intermediate from the enal and the catalyst. This activation lowers the LUMO of the enal, facilitating attack by a wide range of nucleophiles.

A prominent example is the use of diarylprolinol silyl ether catalysts. These catalysts have proven effective in numerous transformations, including Michael additions and cascade reactions. [12, 13 from first search] For instance, the direct α-arylation of p-bromophenols with enals can be catalyzed by diphenylprolinol TMS ether, proceeding through an iminium ion intermediate that undergoes a Michael-type addition. [9 from first search]

These catalysts also enable complex one-pot cascade reactions. A three-component coupling of an α,β-unsaturated aldehyde, another Michael acceptor, and a nucleophile can be mediated by a single chiral organocatalyst. [12 from first search] The catalyst performs multiple roles, sequentially generating iminium and enamine intermediates to facilitate a series of Michael and aldol (B89426) reactions, ultimately building complex molecular architectures with high diastereoselectivity and enantioselectivity. [12 from first search] However, the steric and electronic properties of the substrates are crucial; for example, some highly substituted silylated substrates like (E)-5-(trimethylsilyl)pent-2-en-4-ynal have been found to be unsuitable for certain organocatalytic domino reactions, leading to no reaction or complex mixtures. [13 from first search]

Table 3: Organocatalytic Reactions with Enals

| Catalyst | Reaction Type | Nucleophile/Substrate | Key Intermediate | Ref. |

| Diphenylprolinol TMS ether | α-Arylation | p-Bromophenol | Iminium ion | [9 from first search] |

| Diphenylprolinol silyl ether | Domino (Michael/Michael/Aldol) | α,β-Unsaturated aldehydes | Iminium ion, Enamine | [12, 13 from first search] |

| (S)-2-(diphenyl((trimethylsilyl)oxy) methyl)pyrrolidine | Tandem aza-Michael/hemiacetal | N-Boc-hydroxylamine | Iminium ion | [4 from first search] |

Rearrangement Reactions Involving the Trimethylsilyl Moiety

The trimethylsilyl group is not merely a passive spectator group; it can actively participate in or direct rearrangement reactions. These transformations often exploit the unique electronic properties of silicon, particularly the strength of the silicon-oxygen bond and the ability of silicon to stabilize adjacent positive charge (β-silicon effect).

A classic example of silyl group migration is the Brook rearrangement, which involves the intramolecular, base-catalyzed 1,2-migration of a silyl group from a carbon atom to an oxygen atom in an α-silyl carbinol. organic-chemistry.org The driving force for this rearrangement is the formation of the thermodynamically more stable silicon-oxygen bond. The mechanism proceeds through a pentavalent silicon intermediate. organic-chemistry.org While this is a rearrangement of an alcohol, it is relevant to the potential transformations of products derived from the reduction of the aldehyde functionality in this compound.

Oxidative rearrangements can also involve silyl groups. For example, a bis-allylic alcohol containing an allylsilane substituent can undergo a clean oxidative rearrangement to form a dienone. wordalchemytranslation.com This highlights how a silyl group can influence the course of an oxidation reaction, directing it towards rearrangement rather than simple oxidation.

More complex skeletal rearrangements involving C-Si bonds can be catalyzed by transition metals. A palladium-catalyzed rearrangement of certain 2-silylaryl triflates has been shown to proceed via an unprecedented 1,5-C-Pd/C-Si bond exchange, leading to highly fused organosilicon ring systems. [3 from first search] Although the substrate is different, this reaction demonstrates the feasibility of cleaving and reforming C-Si bonds under transition metal catalysis to achieve significant structural reorganization.

Applications of 2 Trimethylsilyl but 2 Enal in Complex Organic Synthesis

As a Versatile Synthetic Intermediate

2-(Trimethylsilyl)but-2-enal and its related isomers serve as exceptionally versatile intermediates in organic synthesis. thieme-connect.dedemeichem.com The combination of an α,β-unsaturated aldehyde and a vinylsilane or allylsilane moiety within a compact four-carbon frame allows for a diverse range of chemical manipulations. The aldehyde can participate in classical carbonyl chemistry, while the organosilane group can act as a stable carbanion equivalent, a precursor to other functional groups, or a directing group in cyclization reactions. soton.ac.ukacs.org

This dual functionality makes it a powerful tool for the controlled and staged formation of multiple carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net For instance, derivatives of silylated butenals are employed in imino-aldol reactions, providing a pathway to chiral amino esters that are precursors for more complex nitrogen-containing molecules. soton.ac.uk The stability of the trimethylsilyl (B98337) group under various reaction conditions allows it to be carried through multiple synthetic steps before its specific reactivity is harnessed, a key feature for an effective synthetic intermediate. orgsyn.org

Building Block for Polycyclic Structures

The unique reactivity of silylated butenal isomers makes them valuable starting materials for the construction of polycyclic and heterocyclic systems, which form the core of many natural products. wm.edutdx.cat A notable application is in the synthesis of 2,6-disubstituted dihydropyrans, which are common motifs in polycyclic ethers. nih.gov

One effective strategy involves a three-component, one-pot cascade reaction initiated by bismuth tribromide (BiBr₃). wm.edunih.gov In this process, the reaction of (Z)-4-(trimethylsilyl)but-3-enal with a ketene (B1206846) silyl (B83357) acetal (B89532) generates a Mukaiyama aldol (B89426) adduct. This intermediate, which contains a vinylsilane tethered to a silyl ether, is not isolated. Instead, the addition of a second, different aldehyde to the reaction mixture triggers a domino sequence involving an intermolecular addition followed by an intramolecular silyl-modified Sakurai (ISMS) reaction to form the dihydropyran ring with high diastereoselectivity. wm.edunih.gov

Table 1: Synthesis of cis-2,6-disubstituted dihydropyrans via BiBr₃-initiated Cascade Reaction wm.edunih.gov

| Second Aldehyde (R²CHO) | Product | Isolated Yield (%) |

|---|---|---|

| Hexanal | Methyl cis-2-(6-pentyl-3,6-dihydro-2H-pyran-2-yl)-2,2-dimethyl propanoate | 72% |

| 2-Ethylbutyraldehyde | Methyl cis-2-(6-(1-ethylpropyl)-3,6-dihydro-2H-pyran-2-yl)-2,2-dimethylpropanoate | 80% |

| Phthalaldehyde | Methyl cis-2-(6-(2-formylphenyl)-3,6-dihydro-2H-pyran-2-yl)-2,2-dimethylpropanoate | 68% |

| Benzaldehyde | Methyl cis-2-(6-phenyl-3,6-dihydro-2H-pyran-2-yl)-2,2-dimethylpropanoate | 44% |

This methodology demonstrates the capacity of silylated butenals to act as pivotal building blocks for rapidly assembling complex cyclic structures from simple, acyclic precursors.

Total Synthesis of Natural Products and Bioactive Molecules

In the realm of total synthesis, the strategic incorporation of highly functionalized building blocks is paramount for efficiency and stereocontrol. Derivatives of (E)-4-(trimethylsilyl)but-2-enal have proven to be particularly noteworthy in this regard. acs.org A key example is the use of its tert-butylsulfinimine derivative. nih.govresearchgate.netresearchgate.net This chiral imine serves as a multifunctional linchpin, enabling the controlled installation of stereocenters and the sequential formation of multiple bonds. acs.org The sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions, while the allylsilane portion serves as a latent nucleophile for subsequent cyclization reactions. soton.ac.ukacs.org This strategic design allows a single, relatively simple starting material to be ultimately responsible for establishing the complex stereochemical and constitutional framework of a natural product target. acs.org

The strategic value of silylated butenal derivatives is highlighted in the total synthesis of the tetracyclic lupin alkaloid, (+)-allomatrine. nih.govacs.org Lupin alkaloids are a large family of natural products characterized by a quinolizidine (B1214090) core. soton.ac.ukrsc.org In a highly diastereoselective synthesis of (+)-allomatrine, a tert-butylsulfinimine derivative of (E)-4-(trimethylsilyl)but-2-enal was employed as a key starting material. acs.orgresearchgate.net

The synthesis hinges on two critical transformations:

Imino-aldol Reaction: The synthesis commences with an imino-aldol reaction between the chiral sulfinimine of (E)-4-(trimethylsilyl)but-2-enal and the lithium enolate of a chloropentanoate derivative. acs.org This step establishes the initial stereochemistry with high diastereoselectivity. soton.ac.ukacs.org

N-Acyliminium Ion Cyclization: After several transformations, the crucial allylsilane functionality, introduced by the butenal derivative, participates in an intramolecular cyclization with a pendant N-acyliminium ion. nih.govacs.org This key step forges a C-C bond and sets the stage for the formation of the tetracyclic core of allomatrine. nih.gov

Table 2: Key Steps in the Total Synthesis of (+)-Allomatrine nih.govacs.org

| Key Reaction | Reactants/Intermediates | Purpose |

|---|---|---|

| Cross-Metathesis/Imine Formation | Acrolein, Allyltrimethylsilane, tert-Butylsulfinamide | Formation of the tert-butylsulfinimine of (E)-4-(trimethylsilyl)but-2-enal. |

| Imino-aldol Reaction | Sulfinimine derivative and Phenyl 5-chlorovalerate enolate | Introduction of the allylsilane functionality and control of initial stereochemistry. |

| N-Acyliminium Ion Cyclization | Intramolecular reaction of an N-acyliminium ion with the pendant allylsilane | Formation of the C7-C11 bond and construction of the tetracyclic framework. |

| Ring-Closing Metathesis (RCM) | Diene intermediate | Closure of the final B ring of the tetracycle. |

Development of Novel Synthetic Methodologies

Isomers of this compound are valuable substrates for the development of novel synthetic methodologies, particularly those involving cascade or tandem reactions. nih.gov These reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. wikipedia.org

As previously discussed in section 4.2, a significant methodological advance is the BiBr₃-initiated three-component cascade for synthesizing cis-2,6-disubstituted dihydropyrans. wm.edunih.gov This one-pot procedure begins with the reaction between (Z)-4-(trimethylsilyl)but-3-enal and a ketene silyl acetal or silyl enol ether. nih.gov The resulting Mukaiyama aldol adduct contains both a vinylsilane and a silyl ether. The addition of a second aldehyde initiates a domino sequence, culminating in an intramolecular silyl-modified Sakurai (ISMS) cyclization that forms the dihydropyran ring. wm.edunih.gov This reaction showcases the development of a new synthetic tool that leverages the specific reactivity of the silylated butenal to achieve a complex transformation under mild conditions. nih.gov The effectiveness of both ketene silyl acetals and various aldehydes (aliphatic, benzylic, and aromatic) underscores the versatility of this newly developed method. wm.edunih.gov

Employment as a Formyl Anion Equivalent or Related Synthon

The concept of reversing the intrinsic polarity of a functional group, a strategy known as "umpolung," is a cornerstone of modern organic synthesis. researchgate.net Typically, the carbon atom of a carbonyl group is electrophilic. A formyl anion, the hypothetical nucleophilic counterpart of a formyl group, represents a classic example of this inverted reactivity. While the formyl anion itself is too unstable for practical use, chemists have developed a wide array of synthetic equivalents—stable molecules that can be used to introduce a formyl group or a related synthon via a nucleophilic pathway. researchgate.netresearchgate.net

This compound serves as a powerful electrophilic building block whose reactivity profile allows for transformations that are synthetically equivalent to using a more complex, nucleophilic synthon. Its primary mode of reaction is as a Michael acceptor in conjugate addition reactions. libretexts.orglibretexts.org In this role, the molecule is not a direct formyl anion equivalent (i.e., it is not a nucleophile). Instead, its reaction with a nucleophile, followed by a subsequent transformation, achieves a molecular construction that can be conceptually disconnected back to a formyl anion-type addition.

The key to its utility lies in the interplay between the α,β-unsaturated aldehyde framework and the strategically placed trimethylsilyl group. Nucleophiles preferentially attack the electrophilic β-carbon (C3) of the enal system in a 1,4-conjugate addition. libretexts.org This process generates a silicon-stabilized enolate intermediate. The presence of the α-silyl group is crucial, as it influences the reactivity of the enolate and facilitates its subsequent, controlled conversion.

Following the initial conjugate addition, the resulting β-substituted α-silyl saturated aldehyde is typically not isolated but is subjected to a desilylation step. The carbon-silicon bond can be selectively cleaved under various conditions, often mild protodesilylation, to replace the trimethylsilyl group with a hydrogen atom. This two-step sequence—conjugate addition followed by desilylation—provides a reliable method for the synthesis of β-substituted propionaldehydes from a diverse range of nucleophiles.

The following table outlines the general reaction pathway and the types of products that can be generated using this methodology.

Interactive Table: Representative Conjugate Additions to this compound

Select a nucleophile type from the dropdown menu to see the corresponding reaction products and significance.

Select Nucleophile Type: Gilman Reagent (Organocuprate)

| Nucleophile (Michael Donor) | Intermediate Product | Final Product (after Protodesilylation) | Synthetic Significance |

|---|---|---|---|

| Dialkylcuprate (R₂CuLi) | 3-Alkyl-2-(trimethylsilyl)butanal | 3-Alkylbutanal | Forms a new carbon-carbon bond, providing access to aldehydes with a specific alkyl substituent at the β-position. Useful for building aliphatic chains. |

Select Nucleophile Type: Enolate

| Nucleophile (Michael Donor) | Intermediate Product | Final Product (after Protodesilylation) | Synthetic Significance |

|---|---|---|---|

| Ketone Enolate | 4-Formyl-5-(trimethylsilyl)hexan-2-one derivative | 4-Formylhexan-2-one derivative (a 1,5-dicarbonyl compound) | Creates a 1,5-dicarbonyl relationship, a key precursor for cyclization reactions (e.g., aldol condensation) to form six-membered rings. |

Future Research Directions and Perspectives in the Chemistry of 2 Trimethylsilyl but 2 Enal

Exploration of New Catalytic Systems for Transformations

The development of novel and more efficient catalytic systems is crucial for unlocking the full potential of 2-(Trimethylsilyl)but-2-enal in organic synthesis. While existing methods have demonstrated its utility, there is a continuous need for catalysts that offer higher selectivity, efficiency, and broader substrate scope under environmentally friendly conditions. sorbonne-universite.fr

One promising avenue of research is the application of powerful and versatile Lewis acid catalysts like trimethylsilyl (B98337) triflate (TMSOTf). sorbonne-universite.fr TMSOTf is known for its strong electrophilic activation and has been widely used in carbon-carbon bond formation and the synthesis of heterocyclic compounds. sorbonne-universite.fr Its potential in catalyzing reactions such as carbonyl-alkyne metathesis (CAM) could lead to the efficient synthesis of complex molecules like 2H-chromenes, coumarins, and furans. sorbonne-universite.frthieme-connect.de However, the reactivity of substrates like 4-(propargyloxy)but-2-enal can be limited by electronic effects from the conjugated double bond, which may destabilize reactive intermediates. sorbonne-universite.frthieme-connect.de Overcoming these limitations through catalyst and reaction condition optimization is a key area for future work.

Synergistic catalysis, where two separate catalysts simultaneously activate the nucleophile and electrophile, presents another exciting frontier. nih.gov This approach can enhance chemoselectivity and expand the scope of reactions involving enal substrates. nih.gov For instance, combining enamine catalysis with transition metal catalysis could enable previously unattainable transformations. nih.gov

Furthermore, the exploration of organocatalytic systems continues to be a significant area of interest. beilstein-journals.org Organocatalysts like diarylprolinol ethers have been effective in mediating tandem reactions for the synthesis of chromenes. beilstein-journals.org Research into new organocatalysts, potentially in combination with co-catalysts, could lead to improved yields and enantioselectivities in various transformations involving this compound and related α,β-unsaturated aldehydes. beilstein-journals.orgd-nb.info

| Catalyst Type | Potential Application with this compound | Key Research Goal |

| Lewis Acids (e.g., TMSOTf) | Carbonyl-Alkyne Metathesis (CAM) | Overcoming substrate limitations and expanding the scope of accessible heterocyclic structures. sorbonne-universite.frthieme-connect.de |

| Synergistic Catalysis | Novel Carbon-Carbon Bond Formations | Developing new reaction pathways by combining different catalytic cycles (e.g., enamine and transition metal catalysis). nih.gov |

| Organocatalysts | Asymmetric Tandem Reactions | Designing more efficient and selective catalysts for the synthesis of chiral molecules. beilstein-journals.orgd-nb.info |

| Ruthenium Complexes | Selective Hydrogenation | Developing catalysts for the selective reduction of the carbonyl or alkene functionality. mdpi.com |

Development of Enantioselective and Diastereoselective Methodologies

Creating chiral molecules with high stereocontrol is a central goal in modern organic synthesis. The development of enantioselective and diastereoselective methodologies involving this compound is a particularly active area of research.

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. d-nb.info For example, chiral amine catalysts like diphenylprolinol trimethylsilyl ether have been successfully used in asymmetric tandem oxa-Michael-aldol reactions to produce enantioenriched 2H-chromenes. d-nb.info The synergistic effect of a chiral amine and a chiral acid can lead to high yields and excellent enantioselectivities. d-nb.info Future work will likely focus on designing new and more effective organocatalytic systems to broaden the scope of these enantioselective transformations.

In addition to enantioselective reactions, achieving high diastereoselectivity is also critical. The silyl-Prins cyclization, for instance, has been used to synthesize cis-2,6-disubstituted dihydropyrane derivatives with good diastereoselectivity. mdpi.com The choice of Lewis acid and reaction conditions plays a crucial role in controlling the stereochemical outcome. mdpi.com Further investigation into the factors governing diastereoselectivity will be essential for the synthesis of complex polycyclic structures.

The Barbier-type reaction, catalyzed by chromium complexes, offers another avenue for stereoselective synthesis. nih.gov This method has been used to create chiral homoallylic alcohols with high anti-diastereo- and enantioselectivities. nih.gov Exploring the application of such catalytic systems to reactions involving this compound could provide access to a wider range of stereochemically defined building blocks.

| Method | Target Stereochemistry | Key Findings/Future Directions |

| Organocatalytic Tandem Reactions | Enantioselective | Use of chiral amines and acids to achieve high ee in the synthesis of chromenes and other heterocycles. beilstein-journals.orgd-nb.info Future work involves designing more robust catalysts. |

| Silyl-Prins Cyclization | Diastereoselective | TMSOTf has been shown to be an effective Lewis acid for promoting cis-diastereoselectivity in the formation of dihydropyrans. mdpi.com |

| Barbier-Type Allylation | anti-Diastereo- and Enantioselective | Chromium-catalyzed reactions have provided access to chiral homoallylic alcohols. nih.gov Applying this to this compound is a potential research area. |

| Domino Reactions | Diastereo- and Enantioselective | One-pot multi-component reactions catalyzed by chiral amines can lead to complex polycyclic systems with excellent stereocontrol. rsc.org |

Integration into Flow Chemistry and Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Integrating the chemistry of this compound into flow chemistry and other sustainable processes is a key future direction. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. semanticscholar.org

The use of microreactors can significantly reduce reaction times and, in some cases, improve yields and selectivities. nih.gov For instance, enantioselective aldol (B89426) reactions that take many hours in batch can be completed in minutes in a flow system. nih.gov Applying flow technology to reactions involving this compound could lead to more efficient and sustainable synthetic protocols. The ability to precisely control temperature and mixing in a flow reactor can also help to minimize the formation of side products. beilstein-journals.org

Furthermore, the development of solvent-free reaction conditions is another important aspect of sustainable synthesis. researchgate.net For example, the transformation of carboxylic acids into their trimethylsilyl esters has been achieved using hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions. researchgate.net Exploring similar solvent-free or solvent-minimized approaches for reactions with this compound would be a significant step towards greener chemical manufacturing.

Design of Novel Reagents and Synthons Derived from this compound

This compound itself is a versatile synthon, but its derivatives can offer even greater synthetic utility. A key area of future research will be the design and synthesis of novel reagents and building blocks derived from this compound.

For example, the conversion of the enal functionality into other reactive groups could open up new avenues for its application. The development of methods to transform the aldehyde into an alkyne, a nitrile, or other functional groups would significantly expand the synthetic toolbox.

Moreover, the silyl (B83357) group can be exploited to generate other useful functionalities. For instance, the oxidation of a carbon-silicon bond can lead to the formation of a hydroxyl group, providing a route to polyol structures. This strategy has been used in the synthesis of complex natural products.

The development of new Horner-Wadsworth-Emmons reagents derived from this compound could also be a fruitful area of research. researchgate.net Such reagents would be valuable for the stereoselective synthesis of substituted alkenes.

Unexplored Reactivity Patterns and Applications

Despite the significant progress made in understanding the chemistry of this compound, there are still many unexplored reactivity patterns and potential applications.

One area for future investigation is the exploration of its use in multicomponent reactions. nih.gov The ability to construct complex molecules in a single step from simple starting materials is highly desirable. Designing new multicomponent reactions that incorporate this compound would be a significant advance.

The participation of this compound in pericyclic reactions, such as Diels-Alder and ene reactions, also warrants further study. The silyl group can influence the stereochemical outcome of these reactions, providing a means to control the formation of complex cyclic systems.

Finally, the application of this compound in the synthesis of biologically active molecules and materials remains a vast and exciting field. Its use in the total synthesis of natural products and the preparation of novel pharmaceutical compounds will continue to be a major driver of research in this area. acs.orgwgtn.ac.nz

Q & A

Q. How can conflicting reports on dimerization products be resolved?

- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent, catalyst). Systematic studies using kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterated analogs) clarify mechanistic pathways. Cross-referencing with HPLC-MS and X-ray crystallography validates product structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.